molecular formula C9H10O4 B1605576 2-Hydroxy-3-methoxy-5-methylbenzoic acid CAS No. 4386-42-9

2-Hydroxy-3-methoxy-5-methylbenzoic acid

Cat. No. B1605576
CAS RN: 4386-42-9
M. Wt: 182.17 g/mol
InChI Key: WSPPAIWUMWEZIT-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-5-methylbenzoic acid, also known as gentisic acid, is a naturally occurring compound found in various plants and fruits, including grapes, blueberries, and olives. It is a white crystalline powder with a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol. Gentisic acid has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and industry.

Scientific Research Applications

Analytical Chemistry: Internal Standard for HPLC

2-Hydroxy-3-methoxybenzoic acid: is utilized as an internal standard during the high-performance liquid chromatography (HPLC) analysis. This application is crucial for the simultaneous quantification of acetylsalicylic acid and its metabolite, salicylic acid, in human plasma . The compound’s stability and detectability make it an ideal reference substance to ensure accurate and consistent analytical results.

Organic Synthesis: Synthesis of Benzofuranone Derivatives

In organic synthesis, this compound serves as a precursor in the large-scale synthesis of 7-methoxy-3(2H)-benzofuranone . This reaction is significant for creating compounds with potential pharmacological activities, including anti-inflammatory and anticancer properties.

properties

IUPAC Name

2-hydroxy-3-methoxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPPAIWUMWEZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296400
Record name 2-hydroxy-3-methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methoxy-5-methylbenzoic acid

CAS RN

4386-42-9
Record name 4386-42-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-3-methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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